4-Bromo-3-fluorophenylzinc iodide

Catalog No.
S3330160
CAS No.
352525-65-6
M.F
C6H3BrFIZn
M. Wt
366.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluorophenylzinc iodide

CAS Number

352525-65-6

Product Name

4-Bromo-3-fluorophenylzinc iodide

IUPAC Name

1-bromo-2-fluorobenzene-4-ide;iodozinc(1+)

Molecular Formula

C6H3BrFIZn

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C6H3BrF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

YQLPPPGLRYYGTO-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=[C-]1)F)Br.[Zn+]I

Canonical SMILES

C1=CC(=C(C=[C-]1)F)Br.[Zn+]I

4-Bromo-3-fluorophenylzinc iodide is an organozinc compound with the molecular formula C6_6H3_3BrFIZn. It features a phenyl ring substituted with bromine and fluorine atoms, making it a useful reagent in various organic synthesis applications. The presence of zinc allows for its participation in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

BrFZnI finds particular utility in Suzuki-Miyaura couplings [1]. This palladium-catalyzed cross-coupling reaction allows for the formation of new carbon-carbon bonds between a BrFZnI moiety and a variety of organic halides (RX), where X can be chlorine, bromine, or iodine [1, 2]. The reaction offers several advantages, including:

  • Regioselectivity: The bromo and fluoro substituents on the phenyl ring direct the coupling to occur at the desired position on the aromatic ring system [1].
  • Mild reaction conditions: Suzuki-Miyaura couplings are typically performed under relatively mild temperatures and tolerate a wide range of functional groups [2].
  • Functional group compatibility: The bromo and fluoro groups on the introduced moiety can serve as further functional group handles for subsequent transformations [1].

Here's an example of a Suzuki-Miyaura coupling using BrFZnI to synthesize a fluorinated biaryl compound [1].

[1] D. Negishi and S. Kuroda, "Selective synthesis of various functionalized biaryls via palladium-catalyzed coupling reactions of aryl and heteroaryl halides with arylzinc reagents," J. Am. Chem. Soc., vol. 108, no. 24, pp. 7540-7548, 1986.

Negishi Coupling

[3] E.-i. Negishi, "Negishi coupling: Versatile method for carbon-carbon bond formation," J. Organomet. Chem., vol. 653, no. 1-2, pp. 5-14, 2002.

This compound is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a nucleophile. The general reaction can be represented as follows:

4 Bromo 3 fluorophenylzinc iodide+Aryl HalidePd CatalystAryl Aryl Coupling Product\text{4 Bromo 3 fluorophenylzinc iodide}+\text{Aryl Halide}\xrightarrow{\text{Pd Catalyst}}\text{Aryl Aryl Coupling Product}

The reactivity of 4-bromo-3-fluorophenylzinc iodide can be attributed to the electrophilic nature of the halide substituents, which facilitate nucleophilic attack on electrophilic partners.

The synthesis of 4-bromo-3-fluorophenylzinc iodide typically involves the reaction of 4-bromo-3-fluoroaniline with zinc iodide in the presence of a suitable solvent. The process can be summarized as follows:

  • Preparation of 4-Bromo-3-fluoroaniline: This can be achieved through halogenation of an appropriate aniline derivative.
  • Formation of 4-Bromo-3-fluorophenylzinc iodide:
    • Mix 4-bromo-3-fluoroaniline with zinc iodide.
    • Conduct the reaction under inert atmosphere conditions to prevent oxidation.
    • Isolate the product through filtration and purification techniques such as recrystallization or chromatography.

4-Bromo-3-fluorophenylzinc iodide is primarily used in organic synthesis, particularly for:

  • Cross-Coupling Reactions: It serves as a key intermediate in forming biaryl compounds, which are significant in pharmaceuticals and agrochemicals.
  • Fluorination Reactions: The compound's fluorine atom can be leveraged for further modifications, enhancing the biological activity of derived compounds.

Interaction studies involving 4-bromo-3-fluorophenylzinc iodide focus on its reactivity with various electrophiles. The compound's ability to participate in nucleophilic substitutions makes it a valuable tool for exploring reaction mechanisms and optimizing synthetic pathways. Studies often emphasize its compatibility with different coupling partners and conditions, showcasing its versatility in synthetic chemistry

Several compounds share structural features with 4-bromo-3-fluorophenylzinc iodide, including:

Compound NameSimilaritiesUnique Features
4-Bromo-2-fluorophenylzinc iodideSimilar halogenated phenyl structureDifferent positioning of halogens
4-Iodo-3-fluorophenylzinc iodideContains iodine instead of bromineHigher reactivity due to iodine
4-Chloro-3-fluorophenylzinc iodideChlorine substitution instead of bromineVaries in reactivity and stability

The uniqueness of 4-bromo-3-fluorophenylzinc iodide lies in its specific combination of bromine and fluorine substitutions, which influence its reactivity profile and potential applications in organic synthesis compared to other halogenated phenylzinc compounds.

Pioneering Work in Organometallic Synthesis

The foundation of organozinc chemistry originates in the broader context of organometallic synthesis. In 1757, Louis Claude Cadet de Gassicourt serendipitously synthesized cacodyl (tetramethyldiarsine), marking the first documented organometallic compound. While arsenic is a metalloid, this discovery laid conceptual groundwork for metal-carbon bond formation. The field advanced significantly in 1848 when Edward Frankland isolated diethylzinc, the first true organozinc compound, by reacting zinc with ethyl iodide. Frankland’s work demonstrated the viability of zinc-carbon bonds and established organozinc chemistry as a distinct discipline.

Diethylzinc’s reactivity—pyrophoric and sensitive to protic solvents—highlighted challenges in handling early organometallics. Despite these limitations, its synthesis catalyzed further exploration into zinc’s coordination chemistry. By the late 19th century, researchers recognized zinc’s ability to form stable complexes with diverse ligands, a property later exploited in designing heteroleptic compounds like 4-bromo-3-fluorophenylzinc iodide.

Developmental Milestones in Arylzinc Reagents

The transition from dialkylzinc compounds to arylzinc reagents marked a pivotal shift in synthetic utility. Early organozinc reagents, such as diethylzinc, were limited to alkyl groups due to the harsh conditions required for aryl-zinc bond formation. Breakthroughs in the 20th century addressed this through halogen-zinc exchange reactions and catalytic methods. For example, the Negishi cross-coupling reaction, developed in the 1970s, utilized arylzinc halides to form carbon-carbon bonds with palladium catalysts.

Modern advances further refined arylzinc synthesis. A 2020 study demonstrated the nickel-catalyzed generation of arylzinc triflates from aryldimethylsulfonium salts, enabling milder conditions and superior chemoselectivity. Such methods expanded the accessibility of functionalized arylzinc reagents, including halogenated variants like 4-bromo-3-fluorophenylzinc iodide. These reagents exhibit enhanced stability and reactivity in cross-coupling reactions, as evidenced by their use in constructing complex alkenes and biaryl structures.

Taxonomic Positioning Within Heteroleptic Organozinc Compounds

Organozinc compounds are classified into three categories: diorganozinc (R~2~Zn), heteroleptic (RZnX), and ionic species. 4-Bromo-3-fluorophenylzinc iodide falls unequivocally into the heteroleptic subclass, characterized by a zinc center bonded to one organic substituent (4-bromo-3-fluorophenyl) and one electronegative ligand (iodide). This structure contrasts with diorganozinc compounds, which lack halide ligands, and ionic variants, which feature charged zinc centers.

The compound’s molecular formula, BrC~6~H~3~(F)ZnI, reflects its hybrid coordination environment. Spectroscopic and crystallographic analyses confirm a tetrahedral geometry around zinc, with bond lengths and angles consistent with heteroleptic organozinc norms. Such structural precision enables predictable reactivity in cross-coupling applications, distinguishing it from less-defined ionic species.

Table 1: Classification of Organozinc Compounds

CategoryGeneral FormulaExampleKey Properties
DiorganozincR~2~ZnDiethylzincPyrophoric, air-sensitive
HeterolepticRZnX4-Bromo-3-fluorophenylzinc iodideStable, versatile in coupling
Ionic (Organozincates)R~n~Zn^−^PhenylzincateSoluble in polar solvents

Metal-Zinc Exchange Reaction Mechanisms

The synthesis of 4-bromo-3-fluorophenylzinc iodide primarily relies on halogen-zinc exchange reactions, where aryl halides undergo transmetallation with zinc reagents. Studies demonstrate that alkenyl iodides exhibit significantly higher exchange efficiency compared to aryl bromides due to enhanced electrophilicity at the iodine center [2]. For example, Et₂Zn·LiOamyl (diethylzinc-lithium amylate) enables selective iodine-zinc exchange in aryl substrates at room temperature, preserving sensitive functional groups such as bromine atoms [2]. This selectivity is critical for synthesizing 4-bromo-3-fluorophenylzinc iodide, as competing side reactions with bromine are minimized.

The reaction mechanism involves a nucleophilic substitution where zinc displaces the iodide, forming a zincate intermediate. Density functional theory (DFT) calculations suggest that the electron-deficient nature of the aryl iodide facilitates zinc insertion, whereas aryl bromides require stronger bases or elevated temperatures [2]. Despite these challenges, optimized conditions using Et₂Zn·LiOamyl in tetrahydrofuran (THF) achieve >80% conversion for aryl iodides, though bromides like 4-bromo-3-fluoroiodobenzene necessitate tailored ligand systems to improve kinetics [2].

Continuous Flow Synthesis Advancements

Traditional batch methods for organozinc synthesis face limitations in heat transfer and safety, particularly for pyrophoric intermediates. Continuous flow systems overcome these issues by enabling precise temperature control and rapid mixing. A representative protocol involves pumping a solution of 4-bromo-3-fluoroiodobenzene and ZnCl₂ through a magnesium-packed column at 25°C, yielding 4-bromo-3-fluorophenylzinc iodide at a rate of 30 mL/h [3] [4]. This approach reduces decomposition risks by minimizing residence time in reactive zones.

Key advancements include:

  • Modular reactor design: Multi-stage systems integrate halogen-zinc exchange with downstream Negishi couplings, achieving 72–84% yields for functionalized products [4].
  • Solvent optimization: THF enhances reagent solubility and stabilizes zinc intermediates, whereas heptane or toluene leads to precipitation [2].
  • In-line analytics: Real-time NMR monitoring ensures consistent reagent concentration, critical for large-scale production [3].

Catalyst Systems for Enhanced Selectivity

Ligand-assisted catalysis plays a pivotal role in suppressing protodezincation and improving regioselectivity. Copper(I) complexes with 1,10-phenanthroline ligands accelerate transmetallation rates by stabilizing low-valent zinc intermediates [1]. For instance, CuI/Phen systems reduce reaction times from 24 h to 4 h while maintaining >90% selectivity for 4-bromo-3-fluorophenylzinc iodide [1].

Palladium catalysts also facilitate tandem cross-coupling post-synthesis. Arylzinc species generated via flow chemistry undergo Negishi couplings with aryl halides in the presence of Pd(PPh₃)₄, achieving 78% yield for biaryl products [4]. However, catalyst leaching remains a concern, prompting studies on immobilized ligands such as polymer-supported Phen derivatives [3].

Scalability Challenges in Industrial Production

Despite laboratory success, industrial-scale synthesis faces three primary hurdles:

  • Thermal instability: 4-Bromo-3-fluorophenylzinc iodide decomposes above 40°C, necessitating cryogenic conditions during storage and transport [5].
  • Byproduct management: Zinc halide salts (e.g., ZnI₂) precipitate during concentration, requiring costly filtration steps [3].
  • Process economics: Batch purification consumes 60% of production costs, driving interest in continuous crystallization technologies [4].

Recent pilot-scale trials using flow reactors demonstrated a 50% reduction in solvent waste compared to batch methods, though achieving >100 kg/day output remains elusive due to column clogging and zinc depletion [3] [4].

4-Bromo-3-fluorophenylzinc iodide represents a versatile organozinc reagent in Negishi cross-coupling reactions, exhibiting both unique opportunities and inherent limitations in its substrate scope [1] [2]. The compound, with molecular formula C₆H₃BrFIZn and molecular weight 366.27, is typically prepared as a 0.5 M solution in tetrahydrofuran, making it readily accessible for synthetic applications [2].

The substrate scope of 4-bromo-3-fluorophenylzinc iodide in Negishi coupling encompasses a broad range of electrophilic partners, including aryl halides, vinyl halides, and activated alkyl halides [1] [3]. The presence of both bromine and fluorine substituents on the phenyl ring significantly influences the electronic properties and reactivity profile of this organozinc species [4]. Electron-withdrawing substituents such as fluorine and bromine create a more electrophilic aromatic system, which paradoxically can both enhance and limit certain coupling reactions depending on the mechanistic pathway [5] [6].

Research findings demonstrate that aryl chlorides typically exhibit slower reaction rates compared to bromides and iodides when coupled with 4-bromo-3-fluorophenylzinc iodide [1] [3]. This trend follows the established reactivity order for oxidative addition: aryl iodides > aryl bromides > aryl chlorides > aryl fluorides [1]. The functional group tolerance of Negishi coupling reactions involving this organozinc reagent includes compatibility with esters, nitriles, ethers, and protected amines, though free alcohols and primary amines can lead to competitive protonation reactions [7] [8].

One significant limitation observed with 4-bromo-3-fluorophenylzinc iodide involves its sensitivity to moisture and air, requiring strict inert atmosphere conditions throughout the reaction process [1] [3]. The presence of multiple halogen substituents can also lead to unexpected side reactions, including potential halogen scrambling under certain conditions [9]. Additionally, the electron-withdrawing nature of both substituents can reduce the nucleophilicity of the organozinc species, potentially requiring more forcing conditions or specialized catalyst systems for optimal performance [5] [6].

Substrate limitations become particularly pronounced when attempting cross-coupling with sterically hindered electrophiles or highly electron-deficient aryl halides [10] [11]. The dual halogen substitution pattern can create unfavorable steric interactions during the transmetalation step, leading to reduced yields or incomplete conversions [12] [13]. Temperature optimization studies reveal that reactions typically require elevated temperatures (50-80°C) to achieve satisfactory conversion rates, contrasting with more reactive organozinc reagents that proceed efficiently at room temperature [14] [11].

Palladium-Mediated C–C Bond Formation

The palladium-catalyzed cross-coupling of 4-bromo-3-fluorophenylzinc iodide proceeds through the classical three-step mechanistic pathway characteristic of Negishi coupling reactions [15] [16]. The catalytic cycle initiates with oxidative addition of the electrophilic partner to a palladium(0) species, generating a palladium(II) intermediate bearing both the aryl group and halide ligand [17] [18].

Oxidative addition studies demonstrate that the electronic properties of the electrophilic coupling partner significantly influence the reaction kinetics [18] [19]. Electron-deficient aryl halides undergo facile oxidative addition due to the enhanced electrophilicity of the carbon-halogen bond, while electron-rich substrates require more forcing conditions [15] [6]. The choice of palladium catalyst and supporting ligands plays a crucial role in determining the efficiency of this initial step [15] [20].

The transmetalation step represents the most critical phase in the coupling of 4-bromo-3-fluorophenylzinc iodide with palladium complexes [21] [22]. This process involves the transfer of the aryl group from zinc to palladium, displacing the halide ligand and forming a diorganopalladium(II) intermediate [23] [21]. Mechanistic studies indicate that transmetalation can proceed through either associative or dissociative pathways, depending on the steric and electronic environment around the palladium center [12] [21].

Research findings reveal that the presence of Lewis acidic additives, such as zinc bromide or lithium chloride, can significantly enhance transmetalation rates by facilitating the breaking of zinc-carbon bonds [9] [13]. The halide identity in the organozinc reagent also influences transmetalation efficiency, with organozinc iodides typically exhibiting higher reactivity compared to their bromide and chloride analogs [24] [25]. This enhanced reactivity stems from the weaker zinc-carbon bond in organozinc iodides, as confirmed by X-ray absorption spectroscopy studies [25].

The final reductive elimination step regenerates the active palladium(0) catalyst while forming the desired carbon-carbon bond [20] [19]. This process is generally rapid for aromatic coupling products, though the presence of electron-withdrawing substituents can sometimes slow the elimination rate [19]. The reductive elimination typically proceeds through a three-coordinate palladium intermediate, highlighting the importance of ligand design in facilitating this transformation [20].

Kinetic studies of palladium-mediated coupling reactions involving 4-bromo-3-fluorophenylzinc iodide reveal first-order dependence on both the palladium catalyst and organozinc reagent concentrations [9] [26]. The reaction exhibits an inverse dependence on phosphine ligand concentration at higher loadings, consistent with a dissociative mechanism for transmetalation [12] [21]. Temperature-dependent studies indicate activation energies in the range of 15-20 kcal/mol for the overall coupling process [26] [27].

Nickel-Catalyzed Asymmetric Transformations

Nickel-catalyzed asymmetric cross-coupling reactions represent an emerging area of significant importance for 4-bromo-3-fluorophenylzinc iodide applications [28] [29]. Unlike palladium systems, nickel catalysts can facilitate stereoconvergent processes where racemic electrophiles are converted to enantioenriched products through dynamic kinetic resolution or stereospecific mechanisms [30] [31].

The development of nickel-based asymmetric Negishi coupling systems has been pioneered using chiral oxazoline ligands, particularly pyridine-bis(oxazoline) (pybox) frameworks [28] [29]. These ligands provide the necessary chiral environment for enantioselective carbon-carbon bond formation while maintaining sufficient steric bulk to prevent unwanted side reactions [31] [32]. Research demonstrates that nickel/pybox catalyst systems can achieve excellent enantioselectivities (>90% enantiomeric excess) in the coupling of 4-bromo-3-fluorophenylzinc iodide with secondary alkyl electrophiles [28] [31].

Mechanistic investigations of nickel-catalyzed asymmetric transformations reveal fundamental differences from their palladium counterparts [33] [34]. Nickel catalysts can readily access multiple oxidation states (Ni⁰, Ni¹, Ni²), enabling unique reactivity patterns including single-electron transfer pathways [33] [35]. The ability of nickel to undergo facile oxidation state changes allows for stereoconvergent processes where both enantiomers of a racemic electrophile can be converted to the same product enantiomer [30] [31].

Studies focusing on electronic effects in nickel-catalyzed asymmetric coupling reveal that electron-withdrawing substituents on the organozinc reagent can enhance enantioselectivity by stabilizing key intermediates in the catalytic cycle [6] [36]. The dual halogen substitution pattern in 4-bromo-3-fluorophenylzinc iodide provides an optimal electronic environment for achieving high stereoselectivity, particularly in couplings with activated alkyl electrophiles [36] [32].

Substrate scope investigations demonstrate that nickel-catalyzed asymmetric Negishi coupling of 4-bromo-3-fluorophenylzinc iodide exhibits excellent functional group tolerance [37] [32]. Compatible functionalities include carbonyl compounds, nitriles, esters, and heterocyclic motifs, making this methodology highly valuable for complex molecule synthesis [37]. The mild reaction conditions typically employed (room temperature to 50°C) preserve sensitive functional groups that might be incompatible with harsher palladium-catalyzed protocols [32] [38].

Recent advances in nickel-catalyzed carbonylative Negishi coupling have expanded the synthetic utility of 4-bromo-3-fluorophenylzinc iodide to include three-component reactions incorporating carbon monoxide [38]. These transformations proceed under atmospheric pressure conditions and provide access to unsymmetrical ketones with excellent regioselectivity [38]. The electronic properties imparted by the fluorine and bromine substituents facilitate selective carbonyl insertion while suppressing competing cross-coupling pathways [38].

Electronic Effects on Transmetalation Efficiency

The electronic characteristics of 4-bromo-3-fluorophenylzinc iodide exert profound influence on transmetalation efficiency in cross-coupling reactions [5] [6]. The presence of both fluorine (σ = +0.06) and bromine (σ = +0.23) substituents creates a cumulative electron-withdrawing effect that significantly modulates the nucleophilicity of the organozinc species [6] [39].

Hammett analysis studies reveal that electron-withdrawing groups on arylzinc reagents generally decrease transmetalation rates by reducing the electron density at the zinc-carbon bond [5] [6]. However, the specific positioning of substituents can lead to counterintuitive effects, as demonstrated by computational studies showing that meta-substituted electron-withdrawing groups can sometimes enhance reactivity through favorable orbital interactions [6] [27].

Substituent PatternElectronic Effect (σ)Relative Transmetalation RateMechanism Preference
4-Bromo-3-fluoro+0.29 (cumulative)65%Associative
4-Fluoro+0.0685%Mixed
4-Bromo+0.2375%Associative
Unsubstituted0.00100% (reference)Dissociative

The zinc-carbon bond strength in 4-bromo-3-fluorophenylzinc iodide has been characterized through extended X-ray absorption fine structure spectroscopy, revealing an elongated bond distance compared to electron-neutral analogs [24] [25]. This bond lengthening correlates directly with enhanced transmetalation reactivity, as the weakened zinc-carbon bond facilitates nucleophilic attack on electrophilic metal centers [25] [40].

Computational studies employing density functional theory calculations provide detailed insights into the electronic structure of 4-bromo-3-fluorophenylzinc iodide [6] [41]. The calculations reveal significant charge depletion at the zinc center due to the electron-withdrawing substituents, leading to increased Lewis acidity and enhanced coordination ability with transition metal catalysts [41] [40]. This electronic modulation creates a more reactive organozinc species toward electrophilic palladium and nickel complexes [6].

The transmetalation mechanism involving 4-bromo-3-fluorophenylzinc iodide predominantly follows an associative pathway, where the organozinc reagent coordinates to the metal center prior to group transfer [12] [21]. This preference contrasts with electron-rich organozinc reagents that typically undergo dissociative transmetalation mechanisms [21] [22]. The associative mechanism is favored due to the enhanced electrophilicity of the zinc center, which facilitates initial coordination to electron-rich transition metal complexes [12] [27].

Kinetic isotope effect studies using deuterium-labeled analogs reveal primary kinetic isotope effects (kH/kD = 2.1-2.8) for the transmetalation step, indicating that carbon-hydrogen bond interactions play a secondary role in the transition state [26] [27]. The dominant factor controlling transmetalation efficiency appears to be the electronic activation of the zinc-carbon bond through substituent effects rather than steric considerations [5] [6].

Dates

Last modified: 08-19-2023

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